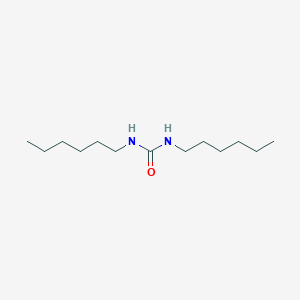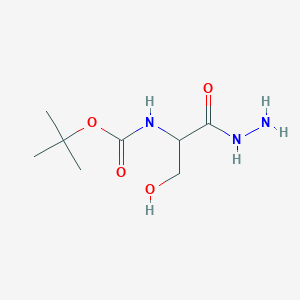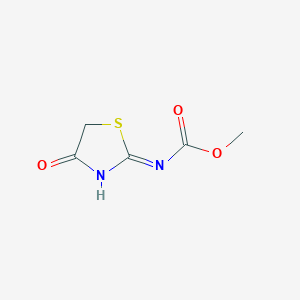
Dactylin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactylin, also known as astragalegoside, belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as garden onion, grape, fats and oils, and cereals and cereal products. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Gene and Developmental Biology
Dactylin is identified as a gene encoding a novel member of the F-box/WD40 protein family, with implications in developmental processes such as limb formation. It is linked to the Split Hand Split Foot malformation (SHFM3), a congenital condition marked by digit malformations. This association is due to this compound's role in ubiquitinization and proteolysis of target proteins in key signaling pathways crucial for normal limb development (Ianakiev et al., 1999). Further research on the ontogeny of this compound expression in the embryonic mouse provides insights into critical developmental periods for digit formation (Maze et al., 2009).
Plant-Based Applications
Research on Cynodon dactylon, commonly known as Bermuda grass, shows its potential in wound healing. The aqueous extract demonstrates significant results in both pharmacological and clinical studies, supporting its traditional use for wound management (Biswas et al., 2017). Additionally, Cynodon dactylon exhibits antioxidant properties, particularly in diabetes-induced oxidative stress, indicating its potential for managing diabetes-related complications (Rai et al., 2010).
Therapeutic Applications
Dactylone, a marine natural chamigrane-type sesquiterpenoid closely related to secondary metabolites of red algae, shows effectiveness as a cancer-preventive agent. Its action includes inhibition of cyclin D3 and Cdk4 expression, leading to cell cycle arrest and apoptosis, highlighting its potential in cancer therapeutics (Fedorov et al., 2007).
Propriétés
Numéro CAS |
28288-98-4 |
|---|---|
Formule moléculaire |
C28H32O17 |
Poids moléculaire |
640.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-12(13)42-27-23(38)21(36)18(33)15(7-29)43-27)25-26(20(35)17-11(32)5-10(31)6-14(17)41-25)45-28-24(39)22(37)19(34)16(8-30)44-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3 |
Clé InChI |
VKVBSQRURLRCHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
melting_point |
187-189°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)
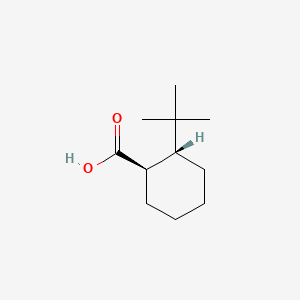
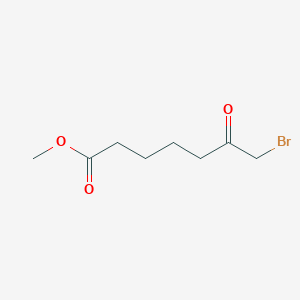
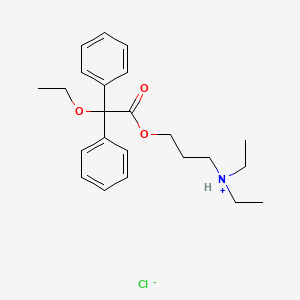


![2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B1654792.png)
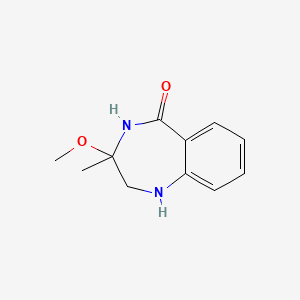
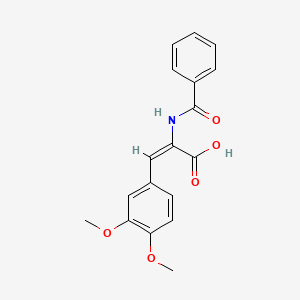
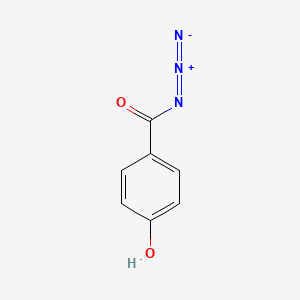
![4-Thiazolidinone, 3-[4-[(4-nitrophenyl)azo]phenyl]-2-thioxo-](/img/structure/B1654799.png)
